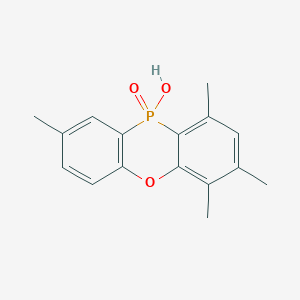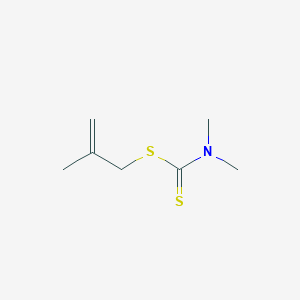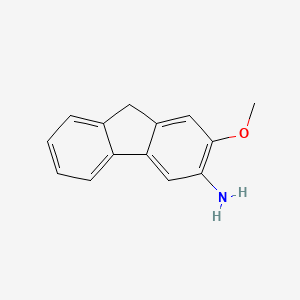
Oxolane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane-2,3-diol, also known as tetrahydrofuran-2,3-diol, is a cyclic ether with the chemical formula C₄H₈O₂. This compound is a derivative of tetrahydrofuran, where two adjacent carbon atoms in the ring are substituted with hydroxyl groups. It is a versatile compound with significant applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce 1,4-butanediol, which is then cyclized to form tetrahydrofuran. Subsequent oxidation of tetrahydrofuran yields this compound .
Chemical Reactions Analysis
Types of Reactions
Oxolane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert this compound into tetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Oxolane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of oxolane-2,3-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good solvent and reactant in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether without hydroxyl groups, used as a solvent in organic synthesis.
1,3-Dioxolane: A cyclic acetal with similar structural features but different reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in different industrial applications.
Uniqueness
Oxolane-2,3-diol is unique due to the presence of two adjacent hydroxyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such functionality is required.
Properties
CAS No. |
56072-67-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
oxolane-2,3-diol |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2 |
InChI Key |
LBTOSGHVABTIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


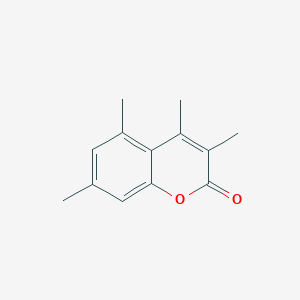
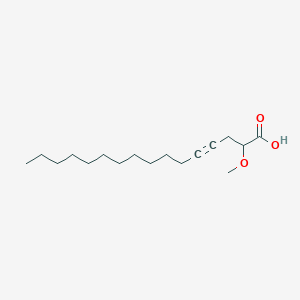
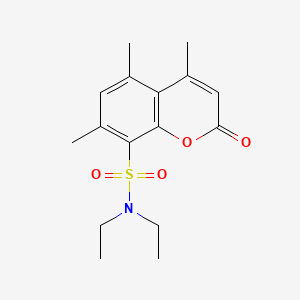
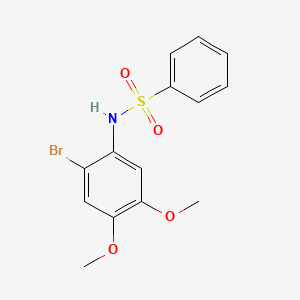
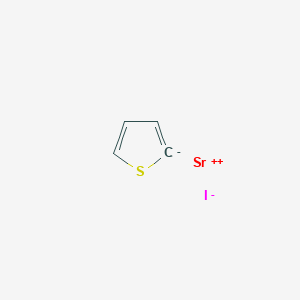
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
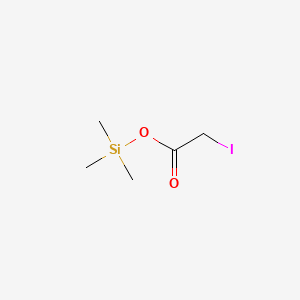
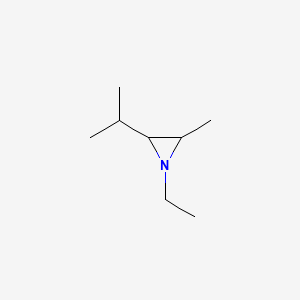
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
